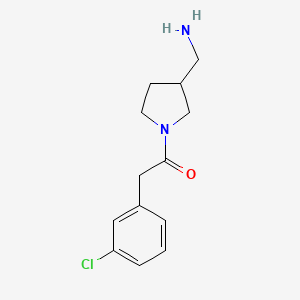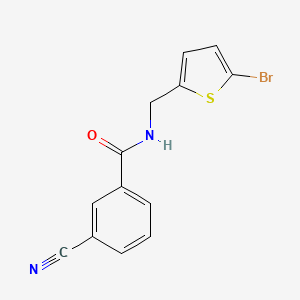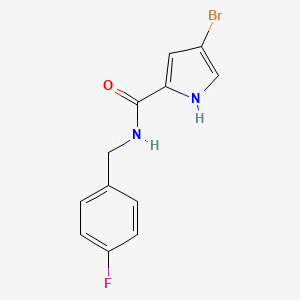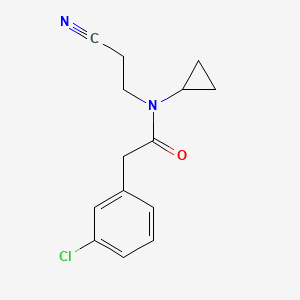
2-(3-chlorophenyl)-N-(2-cyanoethyl)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-N-(2-cyanoethyl)-N-cyclopropylacetamide is an organic compound with a complex structure that includes a chlorophenyl group, a cyanoethyl group, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(2-cyanoethyl)-N-cyclopropylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine to form an intermediate, which is then reacted with acrylonitrile to introduce the cyanoethyl group. The final step involves the acylation of the intermediate with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-(2-cyanoethyl)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-N-(2-cyanoethyl)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(2-cyanoethyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-(3-(2-cyanoethyl)phenyl)urea: Shares the chlorophenyl and cyanoethyl groups but differs in the urea moiety.
(2Z)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoacrylate: Contains similar functional groups but has a different core structure.
Uniqueness
2-(3-chlorophenyl)-N-(2-cyanoethyl)-N-cyclopropylacetamide is unique due to its cyclopropylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H15ClN2O |
|---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-(2-cyanoethyl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C14H15ClN2O/c15-12-4-1-3-11(9-12)10-14(18)17(8-2-7-16)13-5-6-13/h1,3-4,9,13H,2,5-6,8,10H2 |
InChI Key |
IXMUDWUPXSKYJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CCC#N)C(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


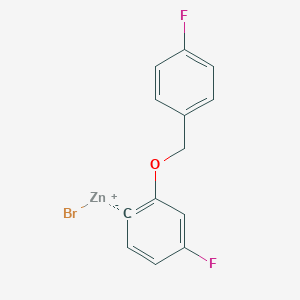
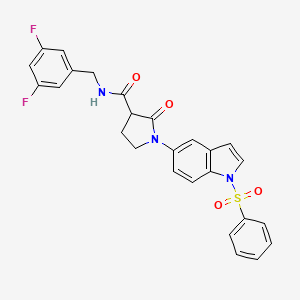
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14900921.png)
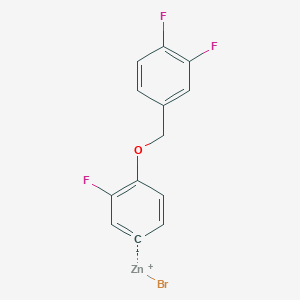
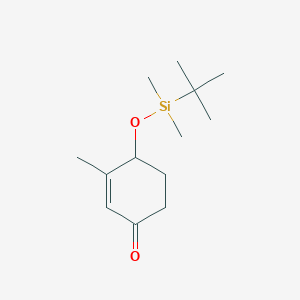
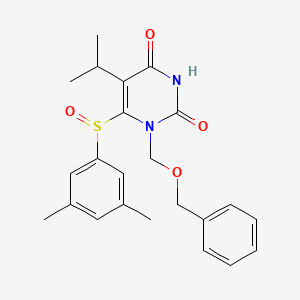
![3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14900946.png)
![tert-Butyl 2-amino-3-cyano-6,6-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14900955.png)
![2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B14900960.png)

